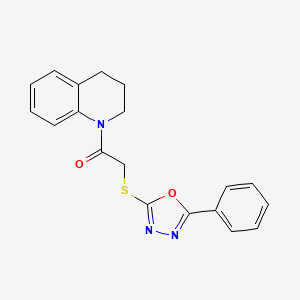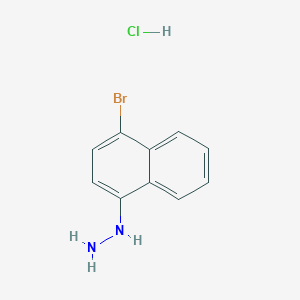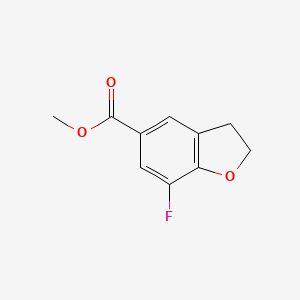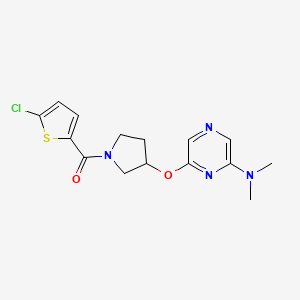![molecular formula C17H14Cl2F3N3O3S B2367906 (2,6-Dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone CAS No. 1223016-72-5](/img/structure/B2367906.png)
(2,6-Dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone is a useful research compound. Its molecular formula is C17H14Cl2F3N3O3S and its molecular weight is 468.27. The purity is usually 95%.
BenchChem offers high-quality (2,6-Dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structure
A study by Wang et al. (2015) focuses on the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, including those containing arylsulfonyl groups. These compounds, characterized by spectroscopic methods, showed promising herbicidal and insecticidal activities. This suggests the potential of the chemical structure in agricultural applications (Wang et al., 2015).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives to explore their antimicrobial properties. The study revealed variable and modest activity against bacteria and fungi, underscoring the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-estrogenic Activity
Jones et al. (1979) detailed the synthesis and demonstrated the potent antiestrogenic activity of certain methanone derivatives. Their binding affinity to estrogen receptors suggests potential applications in the development of therapeutic agents for estrogen-related disorders (Jones et al., 1979).
Molecular Structure Analysis
Lakshminarayana et al. (2009) conducted a study on the molecular and crystal structure of a closely related compound. The detailed analysis provided insights into the intermolecular interactions, which could inform the design of new materials or drugs (Lakshminarayana et al., 2009).
Chemical Synthesis and Applications
A study by Bagley et al. (2005) illustrated a multistep synthesis process for a compound within the same chemical family, highlighting the complexities and potential of such compounds in pharmaceutical manufacturing and synthetic chemistry (Bagley et al., 2005).
特性
IUPAC Name |
(2,6-dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3N3O3S/c18-14-5-4-13(15(19)23-14)16(26)24-6-8-25(9-7-24)29(27,28)12-3-1-2-11(10-12)17(20,21)22/h1-5,10H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUKRSRGZQCYMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(N=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Morpholino[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2367823.png)
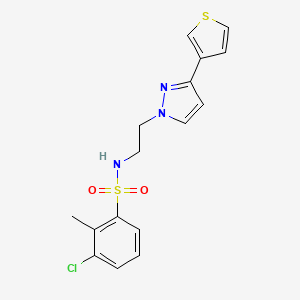
![N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2367825.png)
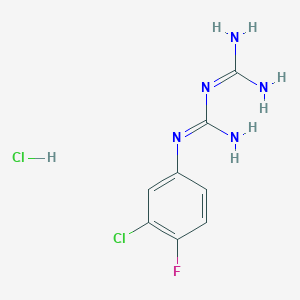

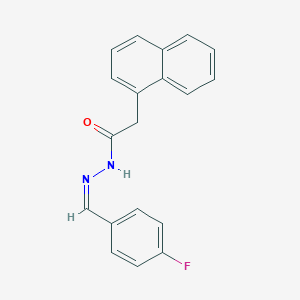
![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)
